(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid
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Overview
Description
(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid is a chiral amino acid derivative with a sulfonamide group attached to a tetramethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Formation of Sulfonamide: The sulfonyl chloride is then reacted with (S)-alanine in the presence of a base such as triethylamine to form the sulfonamide.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetramethylphenyl ring provides hydrophobic interactions that enhance binding affinity.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(2S)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-7-6-8(2)10(4)12(9(7)3)19(17,18)14-11(5)13(15)16/h6,11,14H,1-5H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
SVNVDQLSTLUUOY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](C)C(=O)O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C(=O)O)C)C |
Origin of Product |
United States |
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